N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide
Description
This compound features a pyrido[1,2-a]pyrimidine core substituted with 2,9-dimethyl and 4-oxo groups, coupled with a 4-methoxyphenyl acetamide moiety. The 4-methoxyphenyl group enhances lipophilicity and may improve membrane permeability, a common strategy in drug design.
Properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-5-4-10-22-18(12)20-13(2)17(19(22)24)21-16(23)11-14-6-8-15(25-3)9-7-14/h4-10H,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVBIISOHMWJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the pyrido[1,2-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The following sections detail its synthesis, biological activity, and therapeutic potential based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is often conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research indicates that compounds of this class may inhibit key enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis by converting dihydrofolate to tetrahydrofolate. Inhibition of DHFR can lead to reduced cell proliferation and has implications in cancer treatment .
Therapeutic Potential
The compound's potential therapeutic applications include:
- Anticancer Activity : By inhibiting DHFR, this compound could impede the growth of cancer cells, making it a candidate for anticancer therapies.
- Anti-inflammatory Properties : Some derivatives of pyrido[1,2-a]pyrimidines have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory process .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Inhibition of Myeloperoxidase (MPO) : A related compound demonstrated selective inhibition of MPO, suggesting that derivatives may also target inflammatory pathways effectively. This inhibition was shown to reduce oxidative stress in various models of disease, including cardiovascular and autoimmune conditions .
- Antitumor Effects : Piritrexim, a well-known pyrido[1,2-a]pyrimidine derivative, has exhibited significant antitumor effects against various cancer types by acting as a potent DHFR inhibitor. Its mechanism involves disrupting folate metabolism essential for DNA synthesis .
Data Table: Biological Activities and IC50 Values
| Compound Name | Target Enzyme | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| This compound | DHFR | Anticancer | TBD |
| Piritrexim | DHFR | Antitumor | 0.05 |
| PF-06282999 | MPO | Anti-inflammatory | 0.01 |
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Pyridopyrimidine + Acetic anhydride | 85% | |
| 2 | Reaction with methoxybenzaldehyde | 90% | |
| 3 | Final acetamide formation | 75% |
Antitumor Activity
Research has highlighted the antitumor potential of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide through various in vitro studies. The compound exhibits significant cytotoxicity against several cancer cell lines, including melanoma and breast cancer cells.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on human cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It shows promising activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Testing
In vitro tests revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidine Derivatives
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides
- Core Structure : Shares the 9-methyl-4-oxo-pyrido[1,2-a]pyrimidine core but replaces the 4-methoxyphenyl acetamide with a benzyl carboxamide.
- Activity : Demonstrated analgesic effects in the "acetic acid writhings" model, comparable to the target compound’s hypothesized activity .
- Key Difference : The benzyl group may reduce metabolic stability compared to the 4-methoxyphenyl substituent, which is electron-rich and resistant to oxidative degradation.
Thieno[2,3-d]pyrimidine Analogs
N-(3-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (Compound 12)
- Core Structure: Thienopyrimidine instead of pyridopyrimidine, with a 4-methoxyphenyl group on the thiophene ring.
- Activity: LC-MS (m/z 392.0 [M+H]+) and NMR data confirm structural integrity.
- Key Difference: The sulfur atom in thienopyrimidine alters electronic properties, possibly affecting receptor affinity compared to the nitrogen-rich pyrido-pyrimidine core.
Substituent-Driven Comparisons: Role of 4-Methoxyphenyl Acetamide
Anti-Cancer Acetamide Derivatives (Quinazoline Sulfonyl Analogs)
Compounds 38–40 ()
- Structure : Quinazoline sulfonyl cores with 4-methoxyphenyl or 2-methoxyphenyl acetamide groups.
- Activity : Exhibited IC50 values <10 μM against HCT-116, MCF-7, and PC-3 cancer cell lines in MTT assays .
- Comparison : The target compound’s pyrido-pyrimidine core may offer distinct binding modes compared to quinazoline, but the shared 4-methoxyphenyl acetamide suggests similar pharmacokinetic profiles.
Benzothiazole-Based Acetamides
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ()
- Structure : Benzothiazole core with 4-methoxyphenyl acetamide.
- Comparison : The target compound’s dimethyl-pyrido-pyrimidine core likely provides greater conformational rigidity than benzothiazole, influencing binding specificity .
Physicochemical and Pharmacological Data Comparison
Mechanistic and Bioisosteric Insights
- Bioisosterism: The pyrido-pyrimidine core in the target compound mimics 4-hydroxyquinolin-2-one, a scaffold associated with metal chelation and enzyme inhibition (e.g., cyclooxygenase).
- Methoxy Group Impact : The 4-methoxyphenyl group in multiple analogs () enhances π-π stacking with aromatic residues in target proteins, improving binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
